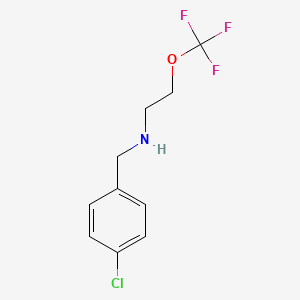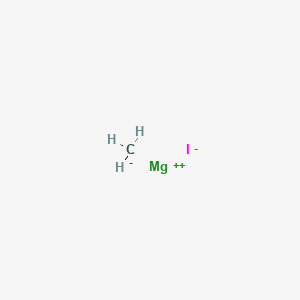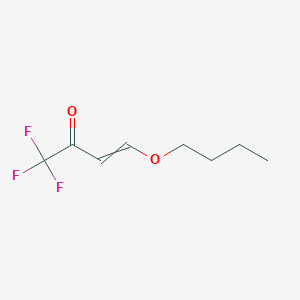
(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an ethylamine group substituted with a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 2-trifluoromethoxyethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 4-chlorobenzyl chloride is reacted with 2-trifluoromethoxyethylamine in an appropriate solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzyl chloride: A precursor in the synthesis of (4-Chloro-benzyl)-(2-trifluoromethoxy-ethyl)-amine.
4-Fluorobenzyl chloride: Similar in structure but with a fluorine atom instead of chlorine.
2,4-Dichlorobenzyl alcohol: Contains two chlorine atoms and an alcohol group.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. The combination of these functional groups can enhance the compound’s reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H11ClF3NO |
|---|---|
Molekulargewicht |
253.65 g/mol |
IUPAC-Name |
N-[(4-chlorophenyl)methyl]-2-(trifluoromethoxy)ethanamine |
InChI |
InChI=1S/C10H11ClF3NO/c11-9-3-1-8(2-4-9)7-15-5-6-16-10(12,13)14/h1-4,15H,5-7H2 |
InChI-Schlüssel |
LGYWUUIOKQVZIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNCCOC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11759909.png)
![[(3,5-difluorophenyl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11759910.png)


![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11759918.png)
![[(2-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11759920.png)
![methyl 3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11759926.png)

![{[6-(4-Chlorophenyl)imidazo[2,1-B][1,3]thiazol-5-YL]methylidene}(methoxy)amine](/img/structure/B11759940.png)

![(1R)-1-[2-methyl-5-nitro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B11759953.png)
![5-Methyl-8,9-dihydro-1H-pyrido[3,2-b]azepine-2,6(5H,7H)-dione](/img/structure/B11759958.png)

![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
